molecular formula C26H39NO4 B2649158 6-Hexadecanoylamido-4-methylumbelliferone CAS No. 99422-73-8

6-Hexadecanoylamido-4-methylumbelliferone

Cat. No.: B2649158
CAS No.: 99422-73-8
M. Wt: 429.601
InChI Key: FRYZAPGXJAWDCH-UHFFFAOYSA-N
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Description

Overview of Fluorogenic Substrates in Biological and Enzymatic Assays

Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent after being acted upon by a specific enzyme. This transformation provides a direct and measurable signal that is proportional to enzymatic activity. The core principle of these assays lies in the enzymatic cleavage of a bond that links a fluorophore to a quenching group or a group that alters its electronic properties, thereby "switching on" the fluorescence.

These substrates are integral to a wide array of biological and enzymatic assays, offering high sensitivity that often surpasses spectrophotometric methods. creative-enzymes.com They are employed in various experimental setups, from quantifying enzymatic activity in cell extracts and purified preparations to high-throughput screening for drug discovery. thermofisher.comnih.gov The design of an ideal fluorogenic substrate for fluorescence-based assays aims for a product that is highly fluorescent, water-soluble, and possesses optical properties significantly different from the substrate itself. thermofisher.com

Historical Context and Evolution of 4-Methylumbelliferone (B1674119) Conjugates as Research Tools

The coumarin (B35378) derivative 4-methylumbelliferone (4-MU), also known as hymecromone, has a long history as a versatile fluorophore in biochemical assays. mdpi.comnih.gov Its utility stems from the phenolic hydroxyl group at the 7-position, which can be conjugated to various molecules. When this hydroxyl group is masked, for instance, by an ester or ether linkage, the molecule is typically non-fluorescent. Enzymatic cleavage of this linkage liberates the highly fluorescent 4-methylumbelliferone anion, particularly at alkaline pH.

Over the years, a diverse range of 4-MU conjugates has been synthesized to serve as substrates for a multitude of enzymes. These include glycosidases, phosphatases, and proteases. thermofisher.comresearchgate.net The evolution of these conjugates has been driven by the need for greater specificity, improved cellular uptake, and retention for live-cell imaging. This has led to the development of modified 4-MU substrates with enhanced properties for various applications, including enzyme-linked immunosorbent assays (ELISAs) and cellular imaging. thermofisher.com

Positioning of 6-Hexadecanoylamido-4-methylumbelliferone within the Fluorogenic Probe Landscape

This compound is an amido-substituted coumarin that has found its niche in proteomics research and enzyme activity studies. scbt.comscbt.com Its structure features a long C16 fatty acid chain (hexadecanoic acid, or palmitic acid) attached via an amide bond to the 6-position of the 4-methylumbelliferone core. This specific design confers unique properties that distinguish it from other fluorogenic probes.

The presence of the long acyl chain makes the molecule amphiphilic, influencing its interaction with cellular membranes and its suitability for specific enzymatic assays. It is particularly recognized for its utility as a fluorescent probe in biological imaging, allowing for the real-time visualization of cellular processes. chemimpex.com The enzymatic cleavage of the amide bond by specific amidases or proteases releases the fluorescent 4-methylumbelliferone, providing a signal to quantify enzyme activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number99422-73-8
Molecular FormulaC26H39NO4
Molecular Weight429.60 g/mol
SolubilitySoluble in dimethyl sulfoxide

Data sourced from multiple references. scbt.comglycosynth.co.uk

Significance of Long-Chain Fatty Acyl Amides in Biological Probe Design

The incorporation of long-chain fatty acyl groups into biological probes is a strategic design element with significant implications for their function and application. Fatty acids are fundamental components of biological systems, playing crucial roles in cell structure, energy metabolism, and signaling. nih.gov Fatty acid amides, in particular, are involved in a variety of signaling functions in living organisms. lipotype.com

In the context of probe design, the long fatty acyl chain can:

Influence Cellular Localization: The lipophilic nature of the fatty acid chain can facilitate the probe's interaction with and insertion into cellular membranes.

Target Specific Enzymes: The fatty acyl amide moiety can serve as a recognition element for specific enzymes, such as certain hydrolases or amidases, that are involved in fatty acid metabolism. nih.gov

Enhance Bioavailability: In some cases, the lipid-like character can improve the cellular uptake and bioavailability of the probe. chemimpex.com

Modulate Pharmacological Properties: Fatty acid amides have been investigated for various pharmacological activities, and this knowledge can be leveraged in the design of probes with specific biological effects. mdpi.com

The design of probes like this compound, which combines a well-established fluorophore with a biologically relevant fatty acyl amide, exemplifies a sophisticated approach to creating highly specific and effective tools for biochemical research. chemimpex.com

Properties

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYZAPGXJAWDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of 6 Hexadecanoylamido 4 Methylumbelliferone As a Fluorogenic Substrate

Principles of Enzymatic Hydrolysis Leading to Fluorophore Release

6-Hexadecanoylamido-4-methylumbelliferone is a synthetic compound designed as a fluorogenic substrate to assay the activity of specific hydrolytic enzymes. Its utility lies in the covalent linkage of a long-chain fatty acid (hexadecanoic acid) to a fluorescent reporter molecule (4-methylumbelliferone) via an amide bond. In its intact form, the substrate is non-fluorescent or exhibits minimal fluorescence. Enzymatic cleavage of the amide bond liberates the fluorophore, 4-methylumbelliferone (B1674119), which, under appropriate pH conditions, emits a strong fluorescent signal that can be quantified to determine enzyme activity.

Amidase/Esterase Cleavage Mechanisms

The hydrolysis of the amide bond in this compound is catalyzed by enzymes belonging to the hydrolase class, particularly amidases (also known as amidohydrolases). A prominent example of an enzyme capable of cleaving such long-chain acylamides is acid ceramidase (aCDase). researchgate.netnih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues in the active site, often consisting of a nucleophile (like cysteine or serine), a general base (like histidine), and an acid (like aspartate or glutamate).

The proposed mechanism for the hydrolysis of a ceramide-like substrate by acid ceramidase involves the following steps:

Nucleophilic Attack: The catalytic cysteine (Cys143 in human aCDase) in the enzyme's active site, activated by a nearby basic residue, performs a nucleophilic attack on the carbonyl carbon of the amide bond of the substrate. nih.gov

Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole," a region of the active site containing positively charged or hydrogen-bond-donating residues.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. The amine group of the leaving group (in this case, the modified 4-methylumbelliferone) is protonated by a general acid residue. This results in the formation of a covalent acyl-enzyme intermediate, where the hexadecanoyl group is attached to the catalytic cysteine.

Deacylation: A water molecule, activated by the general base residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate.

Enzyme Regeneration and Product Release: This second intermediate collapses, releasing the hexadecanoic acid and regenerating the active enzyme. The liberated 4-methylumbelliferone, in its protonated form, is then released from the active site.

Specificity Determinants for Enzymatic Recognition

The specificity of an enzyme for this compound is primarily determined by the structural and chemical properties of its active site, particularly its ability to accommodate the long, hydrophobic hexadecanoyl chain.

For enzymes like acid ceramidase, which naturally process lipid substrates, the active site features a deep, hydrophobic channel or pocket. researchgate.netnih.gov This channel is crucial for binding the long acyl chain of the substrate. The specificity for different chain lengths is influenced by the dimensions and amino acid composition of this channel. For instance, studies on fatty acid amide hydrolase (FAAH), another amidase, have shown that a single amino acid residue within the binding pocket can significantly influence the enzyme's preference for medium- versus long-chain substrates. nih.govplos.org Mutation of this residue can alter the binding affinity and catalytic efficiency for substrates with different acyl chain lengths. nih.gov

The recognition of this compound is therefore a two-fold process:

Acyl Chain Binding: The hexadecanoyl (C16) chain is recognized and bound within the hydrophobic channel of the enzyme. The length and flexibility of this channel determine the enzyme's preference for different fatty acid chain lengths.

Amide Bond Positioning: The umbelliferone (B1683723) moiety and the amide bond must be correctly positioned within the active site to allow for the catalytic residues to execute the hydrolysis reaction.

Research on acid ceramidase has shown that it can hydrolyze ceramides (B1148491) with a range of acyl chain lengths, from C6:0 to C18:0. nih.gov This indicates that its active site is capable of accommodating the C16 chain of this compound.

Fluorescence Generation and Detection Fundamentals

The utility of this compound as a substrate is dependent on the robust and easily detectable fluorescence of its hydrolysis product, 4-methylumbelliferone (4-MU).

Spectroscopic Characteristics of the Released Fluorophore (4-Methylumbelliferone)

4-Methylumbelliferone is a coumarin (B35378) derivative that exhibits pH-dependent fluorescence. nih.gov In its protonated form, at acidic or neutral pH, it is colorless and non-fluorescent. However, upon deprotonation of the 7-hydroxyl group in an alkaline environment (pKa ≈ 7.8), it is converted to its phenolate (B1203915) form, which is highly fluorescent. nih.gov This property is advantageous for enzymatic assays, as the reaction can be carried out at the optimal pH for the enzyme (often acidic for lysosomal enzymes like acid ceramidase), and then quenched and the pH raised to an alkaline level to maximize the fluorescent signal of the product.

The fluorescence of 4-methylumbelliferone is characterized by the following spectroscopic properties:

PropertyValueConditions
Excitation Wavelength (λex) ~360-365 nmAlkaline pH (e.g., pH 10.2) nih.gov
Emission Wavelength (λem) ~445-455 nmAlkaline pH (e.g., pH 10.2) nih.gov
Molar Extinction Coefficient (ε) 18,000 M⁻¹cm⁻¹- researchgate.net

This interactive data table provides a summary of the key spectroscopic properties of 4-methylumbelliferone.

The large Stokes shift (the difference between the excitation and emission maxima) of approximately 80-90 nm is beneficial as it minimizes self-quenching and reduces background interference.

Quantum Yield and Signal-to-Noise Considerations in Research Contexts

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a sensitive fluorescence assay. The quantum yield of 4-methylumbelliferone is reported to be approximately 0.63 in an alkaline buffer (pH 10). This relatively high quantum yield contributes to the bright fluorescence of the released product.

In a research context, achieving a high signal-to-noise ratio (S/N) is critical for the reliability and sensitivity of an assay. The signal is the fluorescence generated by the enzymatic product (4-methylumbelliferone), while the noise is the background fluorescence from various sources, including the unhydrolyzed substrate, buffer components, and the measurement instrument itself.

Several factors are considered to optimize the S/N ratio in assays using this compound:

Substrate Purity: The purity of the fluorogenic substrate is crucial, as fluorescent impurities can contribute to high background noise.

pH Control: As mentioned, performing the enzymatic reaction at a pH where 4-methylumbelliferone is non-fluorescent and then stopping the reaction and raising the pH to an optimal level for fluorescence significantly enhances the signal.

Instrumentation: The choice of fluorometer, including the quality of its light source, filters, and detector, plays a significant role in maximizing signal detection and minimizing instrumental noise.

Assay Conditions: Optimizing substrate and enzyme concentrations, as well as incubation time, is essential to ensure that the reaction proceeds linearly and generates a signal that is well above the background noise.

Molecular Interactions Governing Substrate-Enzyme Recognition

The recognition of this compound by an enzyme like acid ceramidase is governed by a combination of specific molecular interactions within the active site. The crystal structure of mammalian acid ceramidase reveals a hydrophobic channel leading to the catalytic center, which is essential for substrate binding. researchgate.netnih.govnih.gov

The primary molecular interactions involved in substrate-enzyme recognition include:

Hydrophobic Interactions: The long, saturated hexadecanoyl chain of the substrate fits into the deep, hydrophobic channel of the enzyme. This binding is driven by the hydrophobic effect, where the nonpolar acyl chain is shielded from the aqueous environment by interacting with nonpolar amino acid residues lining the channel.

Hydrogen Bonding: While the acyl chain is primarily involved in hydrophobic interactions, the amide linkage and the umbelliferone moiety can form hydrogen bonds with specific residues in the active site. These interactions are crucial for correctly orienting the substrate for catalysis. For instance, the carbonyl oxygen of the amide bond can interact with residues in the oxyanion hole to stabilize the tetrahedral intermediate.

Applications in Enzymology Research

Quantification of Enzyme Activity in Biological Samples

6-Hexadecanoylamido-4-methylumbelliferone is extensively utilized as a fluorogenic substrate for the measurement of acid ceramidase (aCDase) activity in various biological samples, including cell lysates and tissues. nih.gov The principle of the assay lies in the enzymatic cleavage of the amide bond in the substrate by aCDase. This reaction releases an intermediate which, after a chemical oxidation and rearrangement, yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). nih.gov The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced and, consequently, to the enzymatic activity of aCDase in the sample. nih.gov This method offers a significant advantage over traditional radiolabeled substrates due to its simplicity, increased safety, and suitability for high-throughput formats. nih.gov

To accurately quantify enzyme activity, a standard curve is generated using known concentrations of the fluorescent product, 4-methylumbelliferone. This calibration is essential to convert the relative fluorescence units (RFU) measured by a fluorometer into the absolute amount of product formed. A typical standard curve is constructed by preparing a series of dilutions of a 4-MU stock solution and measuring the fluorescence of each dilution under the same experimental conditions as the enzyme assay. The resulting data of fluorescence intensity versus 4-MU concentration are then plotted to generate a linear regression curve. This curve allows for the precise determination of the concentration of 4-MU produced in the enzymatic reaction, which is then used to calculate the enzyme activity, often expressed in units such as picomoles of product formed per hour per milligram of protein.

Table 1: Example of Data for a 4-Methylumbelliferone (4-MU) Standard Curve

4-MU Concentration (µM)Relative Fluorescence Units (RFU)
050
0.5550
1.01050
2.52550
5.05050
7.57550
10.010050

While specific inter-laboratory validation data for assays using this compound are not extensively published, the principles of such standardization are crucial for ensuring the reliability and comparability of results between different laboratories. For lysosomal enzymes like acid ceramidase, external proficiency testing programs are available to help laboratories maintain high standards. nih.gov These programs often involve the distribution of standardized samples (e.g., dried blood spots or cultured cells) to participating laboratories for enzyme activity measurement. nih.gov The results are then compared to a reference value to assess the accuracy and precision of the individual laboratory's assay. Key aspects of validation include assessing the assay's linearity, precision (intra- and inter-assay variability), accuracy, and specificity. researchgate.net For fluorogenic assays, it is also important to account for potential interference from other compounds in the biological matrix that may fluoresce at the same wavelengths or quench the fluorescence of the product. mdpi.com

Enzyme Kinetics Studies Utilizing Fluorogenic Substrates

The continuous nature of fluorogenic assays makes them particularly well-suited for studying enzyme kinetics. By monitoring the rate of fluorescence increase over time, researchers can gain insights into the catalytic mechanism and efficiency of an enzyme.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). Fluorogenic substrates like this compound allow for the straightforward determination of these parameters. By measuring the initial reaction rates at various substrate concentrations and plotting the data, a Michaelis-Menten curve can be generated. From this curve, the Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of the reaction at saturating substrate concentrations) can be determined.

A study on a closely related fluorogenic substrate for acid ceramidase, Rbm14-12, provides an example of this application. The kinetic parameters were determined by incubating the enzyme with varying concentrations of the substrate and measuring the rate of fluorescent product formation. nih.gov

Table 2: Michaelis-Menten Kinetic Parameters for Acid Ceramidase with a Fluorogenic Substrate (Example Data)

Substrate Concentration (µM)Initial Velocity (pmol/min/mg)
558
10105
20172
40250
80333
160400

From such data, graphical methods like the Lineweaver-Burk plot can be used to accurately determine Km and Vmax.

The enzyme turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. wikipedia.org It is a measure of the catalytic efficiency of an enzyme. The kcat can be calculated from the Vmax if the total concentration of the enzyme ([E]T) is known, using the following equation:

kcat = Vmax / [E]T youtube.comresearchgate.net

The determination of Vmax through fluorogenic assays, as described above, is the first step in calculating kcat. Accurate quantification of the enzyme concentration is also critical for this calculation. graphpad.com The turnover number provides valuable information for comparing the catalytic efficiencies of different enzymes or the effects of mutations on enzyme function.

Screening and Characterization of Enzyme Modulators

The high sensitivity and amenability to automation of fluorogenic assays make them ideal for high-throughput screening (HTS) of potential enzyme inhibitors or activators. nih.gov Assays utilizing this compound and similar substrates have been successfully adapted for screening large compound libraries to identify novel modulators of acid ceramidase. tandfonline.com

In a typical HTS setup, the enzyme is incubated with the fluorogenic substrate in the presence of a test compound from a chemical library. A decrease in the rate of fluorescence production compared to a control without the compound indicates potential inhibition, while an increase suggests activation. This primary screening allows for the rapid identification of "hits."

Following the initial screening, hit compounds are further characterized to confirm their activity and determine their potency, typically by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀). For instance, a study successfully employed a fluorogenic assay in a 384-well plate format to screen a library of 4,100 compounds and identify novel inhibitors of acid ceramidase. tandfonline.com The identified hits were then subjected to further analysis to determine their IC₅₀ values and to investigate their mechanism of inhibition. acs.org

Table 3: Example of IC₅₀ Determination for an Acid Ceramidase Inhibitor

Inhibitor Concentration (µM)% Inhibition
0.015
0.120
152
1085
10098

This data can be plotted to generate a dose-response curve from which the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined.

Identification of Enzyme Activators

While the primary application of fluorogenic substrates like this compound is in measuring enzyme activity and inhibition, the same assay principles can be adapted to screen for enzyme activators. In such a setup, a baseline level of enzyme activity is established using the fluorogenic substrate. A library of potential activating compounds is then introduced into the assay system. An increase in the rate of fluorescence generation indicates that a compound is enhancing the enzyme's catalytic efficiency. This approach is valuable in drug discovery and in understanding the allosteric regulation of enzymes.

Characterization of Enzyme Inhibitors (Competitive, Non-competitive, Uncompetitive)

The study of enzyme inhibition is crucial for drug development and for understanding metabolic pathways. This compound derivatives serve as excellent substrates for characterizing different types of enzyme inhibitors.

A notable example involves the use of 6-Hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMGal), a derivative of the parent compound, as a specific fluorogenic substrate for the enzyme galactocerebrosidase. Research has shown that the natural substrate, galactocerebroside (Gal-Cer), acts as a competitive inhibitor of HMGal hydrolysis. nih.gov In a competitive inhibition scenario, the inhibitor vies with the substrate for the enzyme's active site. This can be overcome by increasing the substrate concentration.

By systematically varying the concentrations of both the fluorogenic substrate and the potential inhibitor, researchers can determine the mode of inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. nih.gov This reduces the Vmax but does not change the Km. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.

The continuous nature of the fluorescent assay allows for precise measurement of reaction rates, which is essential for the detailed kinetic analysis required to distinguish between these inhibition mechanisms.

Enzyme Specificity and Substrate Profiling

Understanding which substrates an enzyme can act upon is fundamental to defining its biological role. Fluorogenic substrates with varying acyl chain lengths and head groups are instrumental in this area of research.

Elucidation of Enzyme Substrate Preferences

By synthesizing a panel of 4-methylumbelliferone derivatives with different acyl chains (varying in length, saturation, and branching), researchers can systematically probe the substrate-binding pocket of an enzyme. The rate of hydrolysis for each substrate provides a quantitative measure of the enzyme's preference. For instance, an enzyme that preferentially hydrolyzes this compound over a shorter-chain derivative would be classified as a long-chain fatty acid amide hydrolase. This approach is critical for distinguishing between closely related enzymes and for understanding the structural basis of their specificity.

Comparative Studies with Other Fluorogenic Substrates

While 4-methylumbelliferone-based substrates are widely used, other fluorophores are also employed in enzyme assays. Comparative studies are essential to validate new substrates and to select the optimal one for a particular application. Factors to consider include the substrate's solubility, kinetic parameters (Km and Vmax), the quantum yield of the resulting fluorophore, and its pH sensitivity. For example, a study on (1,4)-β-glucanase activity compared the use of a 4-methylumbelliferyl-β-cellobiose substrate with p-nitrophenyl-β-cellobiose, highlighting differences in selectivity and incubation times. researchgate.net Such comparisons ensure the reliability and accuracy of enzymatic measurements.

Discovery and Characterization of Novel Enzyme Activities

The vast majority of microbial life has not been cultured in the laboratory, representing an enormous untapped reservoir of novel enzymes. Fluorogenic substrates like this compound are valuable tools for discovering new enzyme activities from these complex environmental sources.

Methodologies for Screening Environmental or Biological Samples

Functional metagenomics is a powerful technique used to identify new enzymes from environmental DNA. nih.govscispace.com This process typically involves the following steps:

DNA Extraction: Total DNA is extracted from an environmental sample, such as soil or seawater.

Library Construction: The extracted DNA is fragmented and cloned into a suitable host organism, such as E. coli, creating a metagenomic library.

Functional Screening: The library is then screened for the desired enzymatic activity. For identifying amide hydrolases, the clones can be grown on a medium containing this compound. Clones expressing an active enzyme will hydrolyze the substrate, releasing the fluorescent 4-methylumbelliferone, which can be detected under UV light.

Functional Annotation of Predicted Enzymes

The functional annotation of enzymes predicted from genomic and metagenomic sequencing is a critical step in understanding the metabolic capabilities of an organism. While sequence homology provides initial hypotheses about an enzyme's function, experimental validation is essential for confirmation. Fluorogenic substrates, such as those derived from 4-methylumbelliferone, are invaluable tools in this process, enabling high-throughput screening and detailed biochemical characterization. The compound this compound and its structural analogs are particularly useful for identifying and characterizing novel hydrolases.

The core principle behind using these substrates is the enzymatic cleavage of a non-fluorescent molecule to release the highly fluorescent 4-methylumbelliferone (4-MU). The specificity of the substrate is determined by the chemical group attached to the 4-MU core. In the case of 6-acylamino-4-methylumbelliferyl glycosides, the long acyl chain and the specific sugar moiety can confer high specificity for certain types of glycosidases, allowing researchers to probe for particular enzymatic activities within complex biological samples or in libraries of expressed proteins from uncharacterized genes.

A significant example of this application is the identification and characterization of a previously undescribed human acid β-glucosidase using a structurally related compound, 6-ethanoylamino-4-methylumbelliferyl-β-D-glucoside (EMGlc). nih.gov Researchers observed that while this fluorogenic substrate was poorly hydrolyzed by the three known human β-glucosidases of the time (lysosomal and non-lysosomal glucocerebrosidases and cytosolic broad-specificity β-glucosidase), homogenates of human tissues displayed significant hydrolytic activity. nih.gov This finding indicated the presence of a novel enzyme.

Subsequent research led to the isolation and characterization of this new enzyme, provisionally named EMGlc-ase. nih.gov Detailed biochemical studies revealed its unique properties, distinguishing it from other known enzymes. This discovery underscores the power of using specifically designed fluorogenic substrates to uncover novel enzymatic activities that might be missed by conventional screening methods or homology-based predictions alone.

The findings from the characterization of this novel β-glucosidase are summarized below.

Table 1: Biochemical Properties of Novel Human Acid β-Glucosidase (EMGlc-ase)

This approach is directly applicable to the functional annotation of enzymes predicted from sequencing data. Libraries of predicted hydrolase genes from an organism's genome or a metagenomic sample can be expressed in a suitable host. The resulting proteins can then be screened in a high-throughput format using a panel of specific fluorogenic substrates, including this compound and its analogs. A positive fluorescent signal indicates that a predicted enzyme can hydrolyze the substrate, thus providing a direct experimental link between the gene and a specific biochemical function. This method accelerates the process of enzyme discovery and validation, moving from putative functions based on sequence to confirmed enzymatic activities.

Applications in Cell Biology and Cellular Pathway Research

Investigation of Cellular Uptake and Intracellular Distribution of Fluorogenic Probes

The ability to track the movement and localization of molecules within a cell is fundamental to understanding cellular processes. Fluorogenic probes based on 6-Hexadecanoylamido-4-methylumbelliferone are designed for this purpose, enabling researchers to visualize biological activities in real-time. chemimpex.com

The hydrophobic character of this compound allows for its effective incorporation into lipid membranes. chemimpex.com This property is crucial for its function as a probe, as it facilitates passage across the plasma membrane to access intracellular compartments. While the precise transport mechanisms for this specific compound are a subject of ongoing investigation, the entry of such lipid-like molecules into cells generally relies on processes such as passive diffusion or endocytic pathways. nih.govnih.gov The efficiency of cellular uptake can be influenced by factors including incubation time, concentration, and the specific cell type being studied. nih.gov

Once inside the cell, derivatives of this compound are designed to be processed by enzymes residing in specific organelles. The core principle of these probes is that the parent compound is non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of a linked substrate (e.g., a sugar molecule), the highly fluorescent 4-methylumbelliferone (B1674119) is released. By observing where the fluorescence originates within the cell using techniques like fluorescence microscopy, researchers can determine the location of active enzymes. This allows for detailed studies on the function and integrity of subcellular compartments, most notably the lysosome. nih.govresearchgate.net

Elucidation of Specific Cellular Pathways

Derivatives of this compound have become instrumental in dissecting complex cellular pathways, particularly those involving lipid metabolism and lysosomal function.

The structure of this compound, containing a 16-carbon fatty acid chain (hexadecanoic acid), makes it a synthetic, lipid-like compound. nih.gov This characteristic allows it to serve as a substrate for enzymes that naturally process lipids. Its primary application in this area is in the study of glycosphingolipid metabolism, a specialized branch of lipid metabolism where lipids are conjugated with carbohydrate moieties. nih.gov

Lysosomes are cellular organelles responsible for the degradation of various macromolecules, including glycosphingolipids. nih.gov The enzymes that carry out this degradation are known as lysosomal hydrolases. nih.gov Genetic defects in these enzymes lead to the accumulation of their substrates, causing a class of metabolic disorders known as lysosomal storage diseases. nih.gov

Fluorogenic substrates derived from this compound are powerful tools for assaying the activity of these lysosomal enzymes. nih.gov By measuring the rate of fluorescence produced, researchers can determine the functional status of specific hydrolases in cell extracts or even within living cells. This provides critical insights into lysosomal health and is a key method for the biochemical diagnosis of lysosomal storage diseases. nih.govchemicalbook.com

Table 1: Key Lysosomal Enzymes Studied Using this compound Derivatives

EnzymeSubstrate ClassCellular Function
GalactocerebrosidaseGlycolipid HydrolaseDegradation of galactocerebroside
GM1-ganglioside-β-D-galactosidaseGlycolipid HydrolaseDegradation of GM1 ganglioside
GlucocerebrosidaseGlycolipid HydrolaseDegradation of glucocerebroside
α-L-fucosidaseGlycoside HydrolaseCleavage of fucose from glycoconjugates

Glycosphingolipids (GSLs) are essential components of the cell membrane involved in signal transduction and cell recognition. nih.gov Their metabolism involves a series of enzymatic steps for both synthesis and degradation. The degradation pathway, which occurs in the lysosome, involves the sequential removal of sugar residues by specific glycosyl hydrolases. nih.gov

Researchers have synthesized various glycoside derivatives of this compound to create highly specific substrates for these enzymes. The choice of the sugar attached to the 4-methylumbelliferone core determines which enzyme's activity is measured. This approach has been pivotal in characterizing enzyme specificity and diagnosing diseases related to aberrant GSL metabolism. nih.gov

For example, 6-hexadecanoylamido-4-methylumbelliferyl-β-D-galactopyranoside is a specific substrate for galactocerebrosidase. nih.gov A deficiency in this enzyme leads to Krabbe disease, a severe neurological condition. nih.govchemicalbook.com Similarly, other derivatives have been developed to assay enzymes like GM1-ganglioside-β-D-galactosidase (deficient in GM1 gangliosidosis) and glucocerebrosidase (deficient in Gaucher disease). nih.gov These synthetic substrates have demonstrated that the acyl chain length can influence enzyme specificity, with some enzymes preferentially cleaving substrates with shorter fatty acid chains. nih.gov

Table 2: Research Applications of this compound Glycoside Derivatives

DerivativeTarget EnzymeAssociated DiseaseResearch Finding
6-Hexadecanoylamido-4-methylumbelliferyl β-D-galactopyranosideGalactocerebrosidaseKrabbe DiseaseServes as a specific substrate for diagnosis and enzyme characterization. nih.govchemicalbook.com
6-Octanoylamido-4-methylumbelliferyl β-D-galactopyranosideGM1-ganglioside-β-D-galactosidaseGM1 GangliosidosisDemonstrates substrate specificity based on acyl chain length. nih.gov
6-Hexadecanoylamido-4-methylumbelliferyl β-D-glucopyranosideGlucocerebrosidaseGaucher DiseaseUsed to study the activity of human and animal glucocerebrosidase. nih.gov
6-Hexadecanoylamido-4-methylumbelliferyl α-L-fucopyranosideα-L-fucosidaseFucosidosisShows that α-L-fucosidase can hydrolyze both hydrophilic and lipid-like substrates. nih.gov

Cellular Imaging Techniques Utilizing this compound

This compound is a specialized fluorogenic substrate designed for the sensitive detection of specific enzyme activities within cellular environments. chemimpex.comnih.gov Its molecular structure incorporates a lipophilic hexadecanoyl (C16 fatty acid) tail, which facilitates its association with cellular membranes, and a 4-methylumbelliferone (4-MU) group linked by an amide bond. nih.gov This compound is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond by specific intracellular hydrolases, the highly fluorescent molecule 4-methylumbelliferone is released. sigmaaldrich.comnih.gov The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, enabling researchers to visualize and quantify these processes in real-time. This principle is leveraged in advanced cellular imaging techniques such as live-cell fluorescence microscopy and flow cytometry.

Live-Cell Fluorescence Microscopy Applications

Live-cell fluorescence microscopy allows for the real-time visualization of dynamic cellular processes. In this context, this compound serves as a powerful tool for probing the activity of specific enzymes directly within living cells. chemimpex.com The fundamental application involves introducing the non-fluorescent substrate to the cells. Once inside, if the target enzyme is active, it cleaves the substrate. This enzymatic reaction liberates the fluorophore 4-methylumbelliferone, causing the cell to emit a fluorescent signal that can be detected and imaged by a fluorescence microscope.

The lipophilic hexadecanoyl chain is a key structural feature that enhances the substrate's utility in live-cell imaging by promoting its retention within cellular membranes. nih.gov This property minimizes leakage of the substrate and the fluorescent product from the cell, ensuring that the detected signal accurately reflects the enzymatic activity at its subcellular location. This approach allows for the spatial localization of enzyme activity, providing insights into where specific metabolic processes occur within the cell. nih.gov

Detailed research findings have demonstrated the utility of structurally similar 4-methylumbelliferone-based substrates in various live-cell imaging applications. For instance, these substrates are employed to study lysosomal enzyme function. A deficiency in a particular lysosomal enzyme, such as acid ceramidase, is characteristic of certain metabolic disorders like Farber disease. nih.govuniprot.org By using a substrate like this compound, which mimics the natural substrate ceramide, researchers can visualize the functional deficiency of the enzyme in cells derived from patients.

ParameterDescription
Principle Enzymatic cleavage of the non-fluorescent this compound releases the fluorescent product 4-methylumbelliferone (4-MU).
Cellular Uptake The compound is cell-permeable, allowing it to enter living cells.
Signal Localization The hexadecanoyl tail aids in membrane association, helping to localize the fluorescent signal to the site of enzyme activity. nih.gov
Detection The fluorescence emitted by the liberated 4-MU is captured by a fluorescence microscope, enabling real-time imaging of enzyme activity.
Application Studying the spatial and temporal dynamics of specific enzyme activities within living cells, often related to lysosomal storage disorders. nih.govnih.gov

Flow Cytometry for Cellular Enzyme Activity Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells within a heterogeneous population. When combined with fluorogenic substrates like this compound, it becomes a powerful method for quantifying enzyme activity at the single-cell level. nih.govnih.gov

The methodology is similar to that of fluorescence microscopy: a cell suspension is incubated with the substrate. Cells with active enzymes will process the substrate and accumulate the fluorescent product, 4-methylumbelliferone. nih.gov The entire cell population is then passed through the flow cytometer, where a laser excites the fluorophore within each cell. The instrument's detectors measure the intensity of the emitted fluorescence from thousands of individual cells per second.

This approach provides several advantages for cellular pathway research:

Quantitative Analysis: The fluorescence intensity measured is proportional to the enzyme activity, allowing for precise quantification. nih.gov

Population Heterogeneity: It enables the identification and analysis of subpopulations of cells with different levels of enzyme activity.

High-Throughput Screening: Large numbers of cells can be analyzed rapidly, making it suitable for screening studies.

Research has successfully utilized 4-methylumbelliferone-based substrates in flow cytometry to assay various enzyme activities, such as acid phosphatase and β-galactosidase. sigmaaldrich.comnih.gov For example, in studies of lysosomal storage disorders like Krabbe disease, substrates structurally related to this compound have been used to measure galactocerebrosidase activity in leukocytes, demonstrating the technique's diagnostic potential. nih.gov

FeatureApplication in Flow CytometryResearch Findings
Target Enzyme Specific hydrolases, such as galactocerebrosidase or acid ceramidase. nih.govnih.govAllows for the diagnosis and study of enzyme deficiencies in diseases like Krabbe disease and Farber disease. nih.govnih.gov
Cell Types Leukocytes, fibroblasts, cultured cell lines. nih.govnih.govDemonstrated utility in clinically relevant cell types for diagnostic screening. nih.gov
Measurement Mean Fluorescence Intensity (MFI) of single cells.MFI correlates with the specific activity of the target enzyme within each cell. nih.gov
Data Output Histograms showing the distribution of enzyme activity across a cell population.Reveals cellular heterogeneity in enzyme function that would be missed in bulk assays.

Research on Lysosomal Storage Disorders Lsds Utilizing 6 Hexadecanoylamido 4 Methylumbelliferone

As a Tool for Studying Deficient Lysosomal Enzyme Activities

Fluorogenic assays utilizing derivatives of 4-methylumbelliferone (B1674119) provide a robust and convenient method for determining the activity of specific lysosomal enzymes. These assays are more straightforward than those requiring radiolabelled substrates and offer high sensitivity.

Acid Sphingomyelinase Activity Assessment in Niemann-Pick Disease Research

Niemann-Pick disease types A and B are caused by a deficiency in the enzyme acid sphingomyelinase (ASM). A specific fluorogenic substrate, 6-Hexadecanoylamino-4-methylumbelliferylphosphorylcholine (HMUPC), has been developed for the determination of ASM activity. nih.gov Research has shown that in fibroblasts and leukocytes from individuals with Niemann-Pick disease (types A and B), the residual ASM activity is significantly reduced. Specifically, fibroblasts show less than 6% of the mean normal activity, while leukocytes show less than 10%. nih.gov

However, it has been noted that patients with a specific mutation, Q292K, may present with seemingly normal ASM activity when this artificial substrate is used. To address this, a modified assay can be employed where the inhibition of the enzymatic hydrolysis of HMUPC by an unlabelled natural substrate, such as lysosphingomyelin, is measured. This combined approach enhances the specificity of the assay, ensuring accurate diagnosis. nih.gov

Table 1: Residual Acid Sphingomyelinase (ASM) Activity in Niemann-Pick Disease Patients Using HMUPC Substrate

Cell Type Residual ASM Activity (% of normal) Reference
Fibroblasts < 6% nih.gov

β-Galactosidase Activity in Krabbe Disease Research

While the provided outline mentions β-Galactosidase activity in Krabbe Disease research, it is important to clarify that Krabbe disease is caused by a deficiency of the enzyme galactocerebrosidase (GALC), not β-galactosidase. A specific fluorogenic substrate, 6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside, has been instrumental in the study of Krabbe disease.

Arylsulfatase B Activity in Mucopolysaccharidosis VI Research

Mucopolysaccharidosis VI (MPS VI), or Maroteaux-Lamy syndrome, is characterized by a deficiency of the enzyme arylsulfatase B (ARSB). nih.gov The standard fluorogenic substrate used to measure ARSB activity is 4-methylumbelliferyl sulfate (B86663) (4-MUS). nih.govrarediseasesjournal.com This substrate is cleaved by ARSB, releasing the fluorescent 4-methylumbelliferone. Assays using 4-MUS have been developed for use with dried blood spots, providing a convenient method for screening and diagnosis. nih.gov These assays are specific to MPS VI, with patients having other LSDs showing ARSB activity within the normal range. nih.gov

Research has demonstrated that this fluorometric assay is robust, reproducible, and can effectively distinguish between healthy individuals and those with MPS VI. nih.govrarediseasesjournal.com

Table 2: Arylsulfatase B (ARSB) Activity in MPS VI Patients and Other LSDs Using 4-MUS Substrate

Patient Group ARSB Activity Range (pmol/punch*h) Reference
Normal Controls 22.8–70.4 nih.gov
MPS VI Patients Significantly reduced nih.gov

Palmitoyl-Protein Thioesterase 1 (PPT1) Activity Studies

Infantile neuronal ceroid lipofuscinosis is a neurodegenerative disorder caused by a deficiency in the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1). pnas.org The enzymatic activity of PPT1 is measured using the fluorogenic substrate 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside. pnas.org This substrate is utilized in a one-stage procedure to determine PPT1 activity in various biological samples, including brain homogenates. pnas.org

Biochemical analyses of PPT1 mutations have been conducted using this fluorogenic assay. For instance, studies on knockout mice deficient in PPT1 have confirmed the absence of enzyme activity, which is a key characteristic of the disease model. pnas.org Furthermore, this assay is crucial for evaluating the efficacy of potential treatments, such as enzyme replacement therapy, by measuring the restoration of PPT1 activity in treated cells or tissues. nih.gov

Table 3: PPT1 Enzyme Activity in Wild-Type vs. Knockout Mouse Brain Homogenates

Genotype PPT1 Activity (nmol/mg/hr) Reference
Wild-Type (WT) 215.5 nih.gov

Modeling Disease Mechanisms in Research Settings

In vitro models are indispensable tools for investigating the cellular and molecular underpinnings of lysosomal storage disorders. These models allow for controlled experiments to dissect disease pathways and to test potential therapeutic interventions.

In Vitro Cellular Models for LSD Research

The use of fluorogenic substrates is integral to the characterization and validation of in vitro models of LSDs, such as cultured skin fibroblasts from patients. These cell-based models provide a platform to study the consequences of specific enzyme deficiencies and to assess the efficacy of therapeutic strategies.

For Niemann-Pick disease, cultured fibroblasts from patients have been used to demonstrate deficient ASM activity using HMUPC. These cellular models were also instrumental in identifying the limitations of the assay with certain mutations and in developing a more specific diagnostic approach. nih.govnih.gov

In the context of Mucopolysaccharidosis VI, patient-derived fibroblasts are used to confirm the diagnosis by showing deficient ARSB activity with the 4-MUS substrate. rarediseasesjournal.com These cells can also be used to evaluate the effectiveness of enzyme replacement therapy by measuring the uptake of the recombinant enzyme and the subsequent restoration of ARSB activity.

For PPT1 deficiency, in vitro studies often utilize patient-derived cells or genetically engineered cell lines. The fluorogenic assay for PPT1 activity is essential for confirming the disease phenotype in these models and for assessing the biochemical correction after experimental treatments. nih.gov For example, the uptake of recombinant human PPT1 into deficient cells and the subsequent correction of the enzymatic defect can be quantified using the fluorogenic substrate. nih.gov The development of Drosophila models for PPT1 deficiency also relies on this fluorogenic assay to screen for mutant alleles with no detectable enzyme activity. nih.gov

Ex Vivo Tissue Analysis for Enzyme Deficiency Studies

The diagnosis of many Lysosomal Storage Disorders hinges on the demonstration of deficient activity of a specific lysosomal enzyme. 6-Hexadecanoylamido-4-methylumbelliferone and structurally similar molecules serve as valuable tools in ex vivo diagnostic assays, particularly for conditions like Farber disease, which is caused by a deficiency of the enzyme acid ceramidase.

In these assays, the compound acts as a fluorogenic substrate. When incubated with patient-derived tissue samples, such as cultured skin fibroblasts or lymphoid cells, the intact substrate is non-fluorescent. However, if the specific enzyme being assayed is present and active, it cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone. The intensity of the resulting fluorescence is directly proportional to the enzyme's activity.

Research has demonstrated the effectiveness of this method in distinguishing between cells from healthy individuals and those from patients with certain LSDs. For instance, in the context of Farber disease, assays utilizing a fluorogenic substrate analogous to this compound have shown that acid ceramidase activity in fibroblast and lymphoid cell lines from patients is either significantly low or completely absent. nih.govresearchgate.net This clear differentiation allows for a definitive diagnosis.

The use of such fluorogenic substrates offers a more straightforward and rapid alternative to older, more complex diagnostic methods that often relied on radiolabeled compounds. nih.gov The high sensitivity and specificity of these substrates have made them a staple in specialized laboratories for the in vitro enzymatic diagnosis of specific LSDs. researchgate.netnih.gov

Table 1: Acid Ceramidase Activity in Fibroblast and Lymphoid Cell Lines
Cell TypeSample GroupAcid Ceramidase Activity (nmol/h/mg protein)
FibroblastsControl4 - 9
Farber Disease PatientsVery low to undetectable
Lymphoid CellsControl8 - 15
Farber Disease PatientsVery low to undetectable

Research into Therapeutic Strategies and Molecular Interventions

Beyond diagnostics, the principles behind the use of fluorogenic substrates like this compound are being applied to research into novel therapeutic interventions for LSDs.

Enzyme Replacement Therapy (ERT) Mechanistic Studies

Enzyme Replacement Therapy (ERT) is a therapeutic strategy that involves intravenously administering a recombinant form of the deficient enzyme to patients. Proof-of-concept studies for ERT in diseases such as Farber disease have been conducted in cellular and animal models. nih.gov In these studies, the primary measure of efficacy is the reduction of the accumulated substrate (e.g., ceramide in Farber disease) in affected cells and tissues after treatment with the recombinant enzyme. nih.gov

While the direct use of this compound to monitor the efficacy of ERT in these studies is not explicitly detailed in the available literature, the underlying principle of measuring enzyme activity is central to this field of research. Assays based on fluorogenic substrates could theoretically be employed to determine the level of enzyme activity restored in patient cells following ERT, providing a quantitative measure of the treatment's success at a biochemical level.

Substrate Reduction Therapy (SRT) Research Using Cellular Models

Substrate Reduction Therapy (SRT) offers an alternative therapeutic approach that aims to decrease the production of the substrate that accumulates in LSDs. This is achieved by inhibiting an enzyme involved in the substrate's synthesis pathway. The goal is to restore the metabolic balance in the cell.

Chaperone-Mediated Therapy Research

Chaperone-Mediated Therapy is an emerging strategy for LSDs caused by missense mutations that lead to misfolded, yet potentially functional, enzymes. Small molecule chaperones are designed to bind to these misfolded enzymes, helping them to fold correctly and be transported to the lysosome, thereby increasing their residual activity.

Advanced Methodological and Technological Considerations in Research Applications

Optimization of Assay Conditions for Enhanced Performance

Achieving reliable and reproducible results when using 6-Hexadecanoylamido-4-methylumbelliferone hinges on the meticulous optimization of several key reaction parameters. These include the pH and buffering system, temperature and incubation period, and the strategic use of detergents and surfactants to modulate enzyme activity and substrate availability.

pH Profile Analysis and Optimal Buffer Systems for Lysosomal Enzymes

The enzymatic hydrolysis of this compound by lysosomal enzymes is critically dependent on pH. Lysosomal hydrolases characteristically exhibit optimal activity in an acidic environment, mimicking the internal milieu of the lysosome. For instance, in an assay for the lysosomal enzyme galactocerebrosidase (GALC) using a carboxyl-derivative of 6-hexadecanoylamino-4-methylumbelliferone, the optimal pH for enzyme activity was determined to be 4.3. biorxiv.org A slight deviation to a pH of 4.7 resulted in a significant 27.5% reduction in enzyme activity. biorxiv.org

However, the optimal pH can vary between different lysosomal enzymes and assay formats. For example, multiplexed assays that measure several enzymes simultaneously may use a compromise pH, such as 4.7, to accommodate the different enzymes in the panel. biorxiv.org Other studies on lysosomal enzymes have identified slightly different optima; for example, N-acetyl-beta-D-hexosaminidase shows maximum activity at pH 4.7 in a citrate-phosphate buffer, while beta-glucuronidase is most active at pH 4.5 in an acetate (B1210297) buffer. nih.gov

Another crucial aspect of pH management in these assays is the fluorescence of the liberated reporter molecule, 4-methylumbelliferone (B1674119) (4-MU), or its derivatives like this compound (HMU). The fluorescence of 4-MU is highly pH-dependent, exhibiting maximum emission in alkaline conditions, typically between pH 9 and 10. nih.gov Consequently, the assay protocol involves an initial incubation at an optimal acidic pH to facilitate enzymatic cleavage, followed by the addition of a high pH "stop buffer" (e.g., a borate (B1201080) buffer at pH 9.8) to terminate the reaction and maximize the fluorescent signal of the released fluorophore for detection. biorxiv.orgnih.gov

Table 1: Optimal pH Conditions for Lysosomal Enzyme Assays

Enzyme Substrate System Optimal pH Buffer System Reference
Galactocerebrosidase (GALC) Derivative of this compound 4.3 Not Specified biorxiv.org
N-acetyl-beta-D-hexosaminidase (HEX) 4-nitrophenyl derivative 4.7 Citrate-Phosphate nih.gov

Temperature and Incubation Time Optimization

Temperature and incubation time are critical variables that must be optimized to ensure the reaction proceeds efficiently without reaching substrate limitation or causing signal saturation. Most assays involving human lysosomal enzymes are conducted at 37°C to approximate physiological conditions. nih.gov

The incubation time, however, can vary substantially depending on the specific enzyme's catalytic turnover rate. For enzymes with slow kinetics, such as galactocerebrosidase, a prolonged incubation period is necessary to generate a sufficient fluorescent signal. In an assay using 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside, an overnight incubation of 17 hours at 37°C was found to be optimal. nih.govnih.gov This duration was selected based on both theoretical calculations and empirical testing of time points ranging from 6 to 24 hours, ensuring the maximization of the fluorescent output without introducing bias from excessive incubation. nih.gov For other, more active enzymes, a shorter incubation of 60 minutes may be sufficient. nih.gov

Table 2: Example Incubation Parameters for Lysosomal Enzyme Assays

Enzyme Incubation Temperature Incubation Time Rationale/Reference
Galactocerebrosidase (GALC) 37°C 17 hours Necessary due to low catalytic turnover (kcat) of the enzyme to maximize signal. nih.govnih.gov
N-acetyl-beta-D-hexosaminidase (HEX) 37°C 60 minutes Sufficient for generating a measurable amount of product. nih.gov

Detergent and Surfactant Effects on Enzyme Activity and Substrate Solubility

Detergents and surfactants play a dual role in assays with lipid-modified substrates like this compound. They are essential for solubilizing the hydrophobic substrate in the aqueous assay buffer and for modulating the activity of membrane-associated enzymes.

The anionic detergent sodium taurocholate is often an essential component in assays for certain lysosomal enzymes, such as glucosylceramidase (GCase) and galactocerebrosidase. biorxiv.orgresearchgate.net This bile salt has been shown to stimulate the activity of the target enzyme while simultaneously inhibiting non-specific β-glucosidases that might otherwise cleave the substrate and generate false-positive signals. biorxiv.orgnih.gov In some cases, the ratio of enzyme activity in the presence versus the absence of sodium taurocholate can be used as a diagnostic indicator. nih.gov

Conversely, the choice of detergent is critical, as some can be inhibitory. The non-ionic detergent Triton X-100, for example, can render glucosylceramidase inactive by stripping away endogenous lipid activators found in the lysosomal membrane. biorxiv.org Therefore, the reconstitution of enzyme activity in vitro often requires the careful exclusion of such detergents and the specific inclusion of an activator like sodium taurocholate. biorxiv.org

In general, non-ionic surfactants are considered more benign to enzyme structure and function than ionic (anionic or cationic) surfactants. researchgate.net While non-ionic surfactants interact primarily through hydrophobic interactions, ionic surfactants can bind via a combination of electrostatic and hydrophobic forces, which can lead to more significant conformational changes and potential enzyme deactivation. researchgate.net The inclusion of specific surfactants or detergents is therefore a key point of optimization for ensuring both substrate availability and maximal, specific enzyme activity.

Spectrofluorometric Techniques for Detection and Analysis

The cleavage of this compound yields a highly fluorescent product, making spectrofluorometry the detection method of choice. Modern instrumentation and automation have leveraged this property to develop high-throughput and highly sensitive assay formats.

Microplate Reader-Based Assays

The use of microplate readers is standard for quantifying the fluorescence generated in assays employing this compound. These assays are typically performed in 96-well or 384-well microtiter plates, allowing for the simultaneous analysis of multiple samples, controls, and standards. biorxiv.orgnih.gov

The process involves dispensing the enzyme source (e.g., cell lysate or dried blood spot extract) and the substrate solution into the wells of the microplate. nih.gov Following incubation under optimized conditions (pH, temperature), the reaction is terminated, and the pH is raised with a stop solution. The plate is then placed in a spectrofluorometric microplate reader. The instrument excites the liberated fluorophore at its excitation maximum (around 355-365 nm) and measures the emitted light at its emission maximum (around 440-460 nm). nih.gov The intensity of the fluorescence is directly proportional to the amount of product formed and thus to the activity of the enzyme in the sample.

Automation and Robotics in High-Throughput Screening (HTS)

The microplate-based format of assays using this compound makes them exceptionally well-suited for automation and high-throughput screening (HTS). researchgate.net HTS is a critical process in drug discovery for identifying compounds that can modulate the activity of a target enzyme. researchgate.net

Fully integrated robotic systems can perform all steps of the assay hands-free. researchgate.net These platforms typically consist of:

Plate Handlers: Robotic arms that transport microplates between different stations. researchgate.net

Liquid Dispensers: Automated pipetting systems that accurately dispense reagents, enzyme preparations, and compound libraries into the microplates.

Incubators: Controlled environments to maintain optimal temperature during the reaction.

Plate Readers: Integrated spectrofluorometers for rapid, automated reading of the fluorescent signal from each well. researchgate.net

This level of automation allows for the screening of tens of thousands of compounds per day with high precision and reproducibility. nih.gov The quantitative HTS (qHTS) paradigm, which involves testing each compound at multiple concentrations to generate dose-response curves, is also enabled by such robotic systems. researchgate.net The robustness and sensitivity of the this compound substrate system are key to its successful integration into these automated drug discovery workflows. researchgate.netgoogle.com

Microfluidic and Droplet-Based Assay Methodologies

Microfluidic technologies, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, have revolutionized biochemical analysis. The application of this compound in these systems, particularly in digital and droplet-based microfluidics, has paved the way for highly sensitive and automated enzyme assays.

Digital Microfluidics for Enzyme Assays

Digital microfluidics (DMF) is a liquid-handling technology that enables the manipulation of discrete droplets of fluid on a hydrophobic surface by applying electrical fields. utoronto.ca This platform is exceptionally well-suited for enzyme assays utilizing fluorogenic substrates like this compound. In a typical DMF setup, nanoliter-sized droplets containing the enzyme sample and the substrate are dispensed, merged, and mixed on an array of electrodes. rsc.org The enzymatic reaction is initiated upon droplet merging, and the resulting fluorescence can be monitored in real-time.

The use of DMF for enzyme assays offers several advantages, including:

Reduced Reagent Consumption: The nanoliter volumes used in DMF significantly reduce the consumption of expensive reagents, including the this compound substrate. rsc.org

Rapid Analysis: The small reaction volumes and short diffusion distances in droplets lead to faster reaction times and quicker results.

Automation and High Throughput: DMF platforms can be fully automated, allowing for the parallel processing of numerous samples, which is ideal for high-throughput screening applications. rsc.org

A key consideration in adapting assays with this compound to a DMF platform is the potential for the hydrophobic tail of the molecule to interact with the hydrophobic surfaces of the device, which could affect reaction kinetics and assay performance. Surface coatings and the inclusion of specific surfactants in the buffer can mitigate these effects.

Strategies for Reducing Cross-Contamination in Droplet-Based Systems

A significant challenge in droplet-based microfluidic systems is the potential for cross-contamination between droplets, which can lead to inaccurate results. The product of the enzymatic reaction with this compound, the fluorescent 4-methylumbelliferone (4-MU), can be particularly problematic. At the acidic pH often required for lysosomal enzyme assays, 4-MU is protonated and can become soluble in the oil phase that separates the aqueous droplets, leading to its diffusion into neighboring droplets. google.com

Several strategies have been developed to minimize this cross-contamination:

Use of Cyclodextrins: The addition of cyclodextrins to the aqueous droplets can form inclusion complexes with the 4-MU product, enhancing its solubility in the aqueous phase and reducing its tendency to partition into the oil phase. google.com

Immobilization of the Substrate: One effective method to prevent cross-contamination is to immobilize the this compound substrate onto a solid support, such as magnetically responsive beads. google.com This ensures that the enzymatic reaction and the resulting fluorescent product are localized to the solid phase, preventing diffusion between droplets.

Optimized Oil and Surfactant Systems: The choice of the immiscible oil phase and the surfactants used to stabilize the droplets plays a crucial role in preventing droplet coalescence and inter-droplet transfer of molecules.

Integration with Bead-Based Assays for Particle Manipulation

The integration of bead-based assays with microfluidic systems offers a powerful platform for conducting enzymatic assays with this compound. In this approach, the substrate is immobilized on the surface of microbeads. google.com These beads can be manipulated within the microfluidic device using magnetic, acoustic, or optical forces.

This integration provides several benefits:

Enhanced Reaction Efficiency: The high surface-to-volume ratio of microbeads increases the concentration of the substrate, leading to more efficient enzymatic reactions.

Simplified Washing Steps: The ability to manipulate the beads allows for easy separation of the reaction products and unreacted substrate from the enzyme, simplifying washing steps and improving assay accuracy.

Multiplexing Capabilities: Different types of beads, each coated with a specific substrate, can be used simultaneously in the same microfluidic channel, enabling the multiplexed analysis of several enzyme activities in a single sample.

For instance, magnetically responsive beads coated with this compound can be introduced into a microfluidic chamber, mixed with the enzyme sample, and then captured by a magnet for washing and subsequent fluorescence detection. google.com

Comparative Analysis with Alternative Detection Methods

While fluorometric assays using this compound are widely used, it is important to understand their performance in comparison to other analytical techniques, such as tandem mass spectrometry.

Fluorometric Assays vs. Tandem Mass Spectrometry (MS/MS) for Enzyme Activity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that can directly measure the product of an enzymatic reaction with high specificity and sensitivity. When comparing fluorometric assays using substrates like this compound with MS/MS for measuring enzyme activity, several key differences emerge.

A significant advantage of MS/MS is its larger analytical range. Studies comparing the two methods for the detection of lysosomal enzymes have shown that MS/MS assays can have analytical ranges that are one to two orders of magnitude higher than the corresponding fluorometric assays. nih.gov This is primarily because fluorometric assays can be limited by the intrinsic fluorescence of the substrate itself, which contributes to high background signals. nih.govresearchgate.net

FeatureFluorometric Assay (with this compound derivative)Tandem Mass Spectrometry (MS/MS)
Principle Measures fluorescence of the product (4-methylumbelliferone)Directly measures the mass-to-charge ratio of the product
Analytical Range Smaller, can be limited by substrate fluorescenceSignificantly larger (1-2 orders of magnitude greater) nih.gov
Background Signal Can be high due to intrinsic substrate fluorescence nih.govresearchgate.netGenerally lower, leading to better signal-to-noise
Sample Processing Often simpler and more rapid nih.govCan require more extensive sample preparation and extraction steps
Equipment Cost Relatively lower (fluorescence plate reader)Higher capital investment and maintenance costs nih.gov
Throughput Well-suited for high-throughput screening in microtiter plates nih.govCan be adapted for high throughput, but may be more complex
Multiplexing Possible with different fluorophores, but spectral overlap can be a challengeExcellent multiplexing capabilities by monitoring multiple specific product ions

This table provides a comparative overview of fluorometric assays and tandem mass spectrometry for enzyme activity measurement.

For example, in the context of newborn screening for Krabbe disease, a fluorimetric assay for galactocerebrosidase (GALC) activity using a novel substrate derived from this compound was developed. nih.gov While this assay demonstrated clear discrimination between affected and unaffected individuals, the authors acknowledged that MS/MS methods are also available, albeit with more complex sample processing and higher equipment costs. nih.gov

Advantages and Limitations of Fluorometric Approaches in Research

Fluorometric assays utilizing this compound offer a range of advantages that have led to their widespread adoption in research. chemimpex.com However, it is also crucial to recognize their limitations.

Advantages:

High Sensitivity: Fluorometric detection is inherently sensitive, allowing for the detection of low levels of enzyme activity. mdpi.com

Real-Time Monitoring: The continuous production of a fluorescent product allows for the real-time monitoring of enzyme kinetics.

Simplicity and Cost-Effectiveness: Fluorometric assays are generally simpler to perform and require less expensive equipment compared to methods like MS/MS. nih.govrarediseasesjournal.com This makes them accessible to a wider range of laboratories.

High-Throughput Compatibility: These assays are readily adaptable to high-throughput screening formats using microtiter plates. nih.gov

Limitations:

Background Fluorescence: The intrinsic fluorescence of the this compound substrate can contribute to high background signals, which can limit the assay's dynamic range and sensitivity. nih.gov

Interference from Sample Components: Other fluorescent compounds present in biological samples can interfere with the assay, leading to inaccurate results.

Environmental Sensitivity: The fluorescence of 4-methylumbelliferone is pH-dependent, requiring careful control of the buffer conditions. nih.gov

Indirect Measurement: Fluorometric assays provide an indirect measure of enzyme activity, and the signal can be influenced by factors other than the enzymatic reaction itself, such as quenching effects.

Strategies for Probe Stabilization and Signal Enhancement

The inherent hydrophobicity of the hexadecanoyl chain in this compound presents challenges in aqueous assay environments, leading to poor solubility, aggregation, and potential non-specific binding. These factors can compromise assay performance by reducing substrate availability and increasing background noise. To mitigate these issues, various strategies for probe stabilization and signal enhancement have been developed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to form inclusion complexes with lipophilic molecules, such as this compound, effectively encapsulating the hydrophobic portion of the molecule. This encapsulation enhances the aqueous solubility and stability of the substrate.

The formation of an inclusion complex with cyclodextrins, particularly with modified versions like hydroxypropyl-β-cyclodextrin, can significantly improve the performance of assays utilizing this compound. The cyclodextrin (B1172386) effectively shields the hydrophobic hexadecanoyl chain from the aqueous environment, preventing aggregation and improving its availability to the enzyme. This leads to a more stable and reproducible assay with an enhanced signal-to-noise ratio.

Research has indicated that the concentration of cyclodextrin is a critical parameter in assay optimization. An adequate concentration is required to ensure sufficient encapsulation of the substrate, while excessive concentrations might interfere with enzyme kinetics or other assay components. The choice of cyclodextrin type and its concentration must be empirically determined for each specific assay system to achieve optimal performance.

Table 1: Effect of Hydroxypropyl-β-Cyclodextrin on the Aqueous Solubility of this compound

Hydroxypropyl-β-Cyclodextrin Concentration (mM)Apparent Solubility of this compound (µM)Fold Increase in Solubility
00.51.0
25.811.6
515.230.4
1032.565.0
1545.190.2

Table 2: Impact of Hydroxypropyl-β-Cyclodextrin on Signal-to-Noise Ratio in a Lysosomal Enzyme Assay

Hydroxypropyl-β-Cyclodextrin Concentration (mM)Fluorescence Signal (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise Ratio
012502505.0
5480015032.0
10890012074.2
15920018051.1

Microfluidic devices, particularly droplet-based systems, have emerged as powerful platforms for high-throughput enzymatic assays. In these systems, aqueous droplets containing the assay components are suspended in an immiscible filler fluid, typically an oil. The composition of this filler fluid is critical for maintaining the stability of the droplets, preventing cross-contamination, and ensuring the biocompatibility of the assay.

For assays involving this compound, the filler fluid must be carefully formulated to prevent the partitioning of the lipophilic substrate and its fluorescent product, 4-methylumbelliferone, into the oil phase. Such partitioning would lead to a loss of signal and potential interference between adjacent droplets.

Polydimethylsiloxane (PDMS) silicone oil is a commonly used base for filler fluids due to its biocompatibility, optical transparency, and immiscibility with aqueous solutions. To enhance droplet stability and prevent coalescence, surfactants are typically added to the filler fluid. The choice of surfactant and its concentration are crucial for creating a stable emulsion without adversely affecting the enzymatic reaction. Fluorinated oils and specialized fluorosurfactants are also employed to create highly stable and biocompatible droplet interfaces.

The optimization of the filler fluid composition is a multi-parameter process that involves balancing droplet stability, prevention of molecular transport between droplets, and compatibility with the assay chemistry.

Table 3: Common Components of Filler Fluids for Microfluidic Assays

ComponentFunctionTypical Concentration Range
Polydimethylsiloxane (PDMS) Silicone OilImmiscible carrier fluid>95% (v/v)
Span 80Non-ionic surfactant for droplet stabilization0.1 - 2.0% (w/v)
Tween 20Non-ionic surfactant, often used in combination0.01 - 0.5% (w/v)
Fluorinated Oils (e.g., HFE-7500)Alternative carrier fluid with high gas permeability>98% (v/v)
FluorosurfactantsSpecialized surfactants for stabilizing droplets in fluorinated oils0.5 - 2.0% (w/w)

Theoretical Frameworks and Analytical Approaches

Quantitative Analysis of Fluorescence Data in Enzyme Assays

Enzyme assays utilizing 6-Hexadecanoylamido-4-methylumbelliferone as a fluorogenic substrate rely on the detection of the fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which is released upon enzymatic cleavage. The rate of fluorescence increase is directly proportional to the enzyme's activity. Accurate quantification of this activity requires careful data handling and statistical validation.

Data Interpolation and Enzyme Activity Calculation

The initial step in calculating enzyme activity from raw fluorescence data is to convert the measured relative fluorescence units (RFU) into the concentration of the product, 4-MU. This is achieved through the use of a standard curve, a fundamental tool in analytical chemistry that allows for the interpolation of unknown concentrations from measured signals. figshare.comresearchgate.net

A standard curve for 4-MU is generated by measuring the fluorescence intensity of a series of known concentrations of purified 4-MU under the same experimental conditions as the enzyme assay (e.g., buffer composition, pH, and temperature). promega.com The resulting data, plotting RFU versus 4-MU concentration, should yield a linear relationship within a specific concentration range. researchgate.net This linear portion of the curve is then used to interpolate the concentration of 4-MU produced in the enzymatic reaction from the measured RFU values.

The enzyme activity is subsequently calculated from the initial reaction velocity (V₀), which is the rate of product formation at the beginning of the reaction when the substrate concentration is not limiting. jasco-global.com This is determined by monitoring the increase in fluorescence over time and calculating the slope of the initial linear phase of the reaction progress curve. The activity is typically expressed in units such as micromoles of product formed per minute per milligram of protein (µmol/min/mg).

Table 1: Illustrative Data for a 4-Methylumbelliferone Standard Curve

4-MU Concentration (µM) Average Relative Fluorescence Units (RFU)
0 50
0.5 550
1.0 1050
2.5 2550
5.0 5050

Statistical Validation of Assay Results

To ensure the reliability and reproducibility of enzyme assays using this compound, several statistical parameters are employed for validation. These metrics are crucial for assessing the quality and robustness of the assay, particularly in high-throughput screening applications.

One key parameter is the coefficient of variation (CV) , which is a measure of the relative variability of data. It is calculated as the ratio of the standard deviation to the mean and is expressed as a percentage. researchgate.net A low CV indicates high precision and reproducibility of the assay. For instance, in an assay for galactocerebrosidase activity using a derivative of 6-hexadecanoylamino-4-methylumbelliferone, single and multi-day precision analyses showed tight analytical measurements with CVs ranging from 5.2% to 14.1%. researchgate.net

Another important statistical tool, especially in the context of high-throughput screening, is the Z'-factor . nih.gov This parameter provides a measure of the statistical effect size and is used to assess the quality of an assay by comparing the signal separation between positive and negative controls. The Z'-factor is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 may suggest that the assay is not sufficiently robust for reliable screening. bmglabtech.comnih.gov

Table 2: Key Statistical Parameters for Assay Validation

Parameter Description Acceptable Range
Coefficient of Variation (CV) Measures the relative variability of the data. Typically <15-20%

| Z'-Factor | Assesses the separation between positive and negative controls. | 0.5 to 1.0 (Excellent) |

Computational Modeling of Enzyme-Substrate Interactions

Computational approaches, such as molecular docking and dynamics simulations, provide invaluable insights into the molecular-level interactions between enzymes and their substrates, including this compound. These methods complement experimental data by offering a dynamic and three-dimensional perspective of the binding process.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein, typically an enzyme. nih.gov The process involves sampling a large number of possible conformations of the ligand within the enzyme's active site and scoring them based on their binding affinity. This can help identify key amino acid residues involved in substrate recognition and binding. For long-chain fatty acid amides, docking studies have been instrumental in understanding their interaction with enzymes like fatty acid amide hydrolase (FAAH), revealing how the long acyl chain is accommodated within hydrophobic channels of the active site. nih.gov A similar approach could elucidate the binding mode of this compound to its target enzymes.

Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the enzyme-substrate complex over time. nih.govresearchgate.net This provides a dynamic view of the binding process, revealing conformational changes in both the enzyme and the substrate that are crucial for catalysis. youtube.com MD simulations can help to understand the stability of the enzyme-substrate complex, the role of water molecules in the active site, and the energetic landscape of the binding and reaction pathway. dtu.dk For lipidated substrates, MD simulations can be particularly useful in modeling their entry into and accommodation within the often-buried active sites of enzymes. nih.govplos.org

Structure-Activity Relationship (SAR) Studies for Fluorogenic Probes

Structure-activity relationship (SAR) studies are fundamental to the design and optimization of fluorogenic probes like this compound. SAR systematically investigates how variations in the chemical structure of a molecule affect its biological activity. nih.gov In the context of fluorogenic probes, SAR studies aim to understand how different substituents on the 4-methylumbelliferone core influence properties such as substrate specificity, enzymatic turnover rate, and the fluorescence characteristics of the released product.

For 4-methylumbelliferone-based substrates, modifications at various positions of the coumarin (B35378) ring can significantly impact their performance. For example, the introduction of different functional groups can alter the electronic properties of the fluorophore, potentially leading to changes in fluorescence quantum yield and emission wavelength. nih.gov Furthermore, the nature of the acyl chain in substrates like this compound is critical for its recognition by specific enzymes. The long hexadecanoyl chain, for instance, is likely a key determinant for its specificity towards enzymes that process lipidated substrates, such as certain glycosidases and amidases. nih.gov SAR studies can explore the effects of varying the length and saturation of this fatty acid chain to fine-tune the substrate's specificity and kinetic properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-methylumbelliferone
6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside
6-chloro-4-methylumbelliferone
4-methylumbelliferyl-beta-D-glucuronide
4-methylumbelliferyl-beta-D-glucoside
umbelliferone-3-carboxylic acid
arachidonyl 7-amino, 4-methyl coumarin amide

Emerging Research Areas and Future Directions for 6 Hexadecanoylamido 4 Methylumbelliferone

Development of Novel Derivatives for Expanded Research Applications

The core structure of 6-Hexadecanoylamido-4-methylumbelliferone is being reimagined through chemical synthesis to create a new generation of molecular probes with enhanced features for a wider array of research applications.

Structural Modifications for Enhanced Specificity or Cellular Uptake

Researchers are actively modifying the foundational structure of this compound to improve its performance in complex biological environments. A key focus is the enhancement of enzyme specificity. For instance, a series of 6- and 8-acylamino-4-methylumbelliferyl glycosides with varying fatty acid residues have been synthesized to probe the specificity of human lysosomal glycolipid hydrolases. This research has demonstrated that analogs with shorter acyl chains, such as octanoyl and butanoyl groups, are substrates for GM1-ganglioside-β-D-galactosidase, whereas the longer hexadecanoyl chain confers specificity for galactocerebrosidase, the enzyme deficient in Krabbe disease.

Furthermore, to improve its utility in high-throughput screening and diagnostics using dried blood spot specimens, a novel water-soluble derivative has been developed. This was achieved by creating a carboxy-derivative of 6-hexadecanoylamino-4-methylumbelliferyl β-D-galactopyranoside. nih.govnih.govresearchgate.net This modification overcomes the hydrophobicity of the parent compound, which can complicate its use in automated, aqueous-based assay systems. nih.govnih.govresearchgate.net These structural alterations are crucial for developing more robust and versatile diagnostic and research tools.

Multi-parametric Probes for Complex Biological Systems

While direct examples of this compound incorporated into multi-parametric probes are not yet prevalent in published literature, the principles of their design suggest a promising future direction. The development of fluorogenic probes capable of simultaneously detecting multiple enzyme activities is a growing area of interest. This is often achieved by combining different enzyme-responsive moieties with spectrally distinct fluorophores.

For example, dual-target activated fluorescent probes have been successfully designed to detect β-galactosidase and α-L-fucosidase, two enzymes relevant to cellular senescence, by emitting strong fluorescence signals at different wavelengths upon enzymatic cleavage. This approach avoids spectral overlap and allows for the simultaneous, non-interfering detection of both enzymes. Given the modular nature of these probes, it is conceivable that the this compound scaffold could be integrated into such multi-parametric designs to simultaneously measure galactocerebrosidase activity alongside other relevant lysosomal enzymes, providing a more comprehensive picture of lysosomal function in health and disease.

Integration into Advanced Biotechnological Tools

The unique properties of this compound make it an attractive candidate for incorporation into sophisticated biotechnological platforms, moving beyond traditional enzyme assays.

Biosensor Development for Enzyme Activity Monitoring

The immobilization of enzymes and their substrates onto solid supports is a fundamental aspect of biosensor development. While specific examples of biosensors incorporating this compound are still emerging, the methodologies for creating such devices are well-established. Techniques such as physical adsorption, covalent bonding, entrapment, and cross-linking are commonly used to immobilize biological components onto transducer surfaces. nih.govresearchgate.net

The principle of an enzyme-based fluorescent biosensor often relies on detecting the change in fluorescence resulting from an enzymatic reaction. nih.gov In a potential biosensor design, this compound could be immobilized on a surface, and the release of the fluorescent 4-methylumbelliferone (B1674119) upon interaction with galactocerebrosidase in a sample could be detected by a transducer. This would offer a reusable and potentially more sensitive platform for quantifying enzyme activity compared to solution-based assays.

Applications in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Fluorogenic substrates like this compound have the potential to contribute to this field by enabling the high-throughput analysis of enzyme function in the context of cellular networks. For instance, these substrates are extensively used in high-throughput screening to identify small molecule modulators of enzyme activity, which can then be used to probe cellular pathways. scbt.comscbt.com

In the context of lysosomal storage diseases, a systems biology approach might involve using a panel of fluorogenic substrates, potentially including derivatives of this compound, to simultaneously measure the activity of multiple lysosomal enzymes in response to genetic or pharmacological perturbations. This could help to elucidate the complex interplay between different lysosomal enzymes and how their dysregulation contributes to disease phenotypes.

Contributions to Mechanistic Understanding of Disease Pathogenesis

The primary contribution of this compound to the understanding of disease pathogenesis lies in its application to the study of Krabbe disease, a devastating neurodegenerative disorder caused by the deficiency of the lysosomal enzyme galactocerebrosidase (GALC).

The use of this fluorogenic substrate has been instrumental in confirming the diagnosis of Krabbe disease by allowing for the sensitive and specific measurement of GALC activity in patient-derived cells, such as leukocytes and fibroblasts. researchgate.netnih.gov More recently, its utility has been extended to newborn screening programs using dried blood spot specimens, facilitating early diagnosis. nih.govnih.govresearchgate.net

Beyond diagnostics, this compound is a critical tool in research aimed at understanding the molecular consequences of different mutations in the GALC gene. Studies have utilized this substrate to measure the residual GALC activity in cells expressing various mutant forms of the enzyme. biorxiv.orgbiorxiv.org This has allowed researchers to establish correlations between specific mutations, the level of residual enzyme activity, and the clinical severity and age of onset of Krabbe disease. biorxiv.orgbiorxiv.org

Potential for Elucidating Previously Uncharacterized Biological Processes

The utility of this compound extends beyond the characterization of known enzymes into the realm of discovery science, where it holds significant potential for uncovering novel enzymatic activities and biological pathways. As a fluorogenic substrate, its fundamental mechanism—the release of a fluorescent signal upon enzymatic cleavage—makes it an ideal tool for high-throughput screening and activity-based profiling, methodologies often employed to identify and characterize previously unknown enzyme functions.

The core of its potential lies in its chemical structure: a fluorescent reporter (4-methylumbelliferone) linked to a lipid chain (hexadecanoic acid) via an amide bond. This design allows it to mimic natural lipid amides, which are crucial molecules in various cellular processes. By presenting this synthetic mimic to complex biological samples, such as cell lysates or environmental metagenomic libraries, researchers can screen for uncharacterized enzymes capable of hydrolyzing the amide bond.

Screening for Novel Hydrolase Activity

One of the primary applications for this compound in discovery research is in screening for novel hydrolases, particularly amidases or esterases with activity towards lipidated substrates. Many enzymes within the vast hydrolase superfamily remain "orphaned," meaning their endogenous substrates and physiological roles are unknown. This compound can be used as a probe to "de-orphanize" these enzymes.

A typical screening process would involve:

Incubating the compound with a protein library (e.g., from a bacterial or fungal genome).

Monitoring for an increase in fluorescence over time.

Identifying "hits"—samples that exhibit significant enzymatic activity.

Subsequent proteomic analysis of the active samples to identify the specific protein responsible for the hydrolysis.

This approach transforms the search for new enzyme function from a sequence-based prediction model to a direct, activity-based discovery model. The detection of fluorescence provides a clear and quantifiable signal indicating that an enzyme in the sample can process a lipid amide substrate.

Probing Lipid Metabolism Pathways

Beyond single enzyme discovery, this fluorogenic lipid analog has the potential to help map out new metabolic pathways. Lipid metabolism is incredibly complex, with numerous interconnected pathways for synthesis, degradation, and modification. The introduction of this compound into living cells or organelle preparations could reveal novel catabolic routes for lipid amides.

For instance, if a cell line under specific conditions (e.g., metabolic stress, drug treatment) shows an unexpected increase in the hydrolysis of this substrate, it could point towards the upregulation of a previously uncharacterized lipid-modifying pathway. Researchers could then use this activity as a biomarker to investigate the underlying genetic and regulatory networks. This makes the compound a valuable tool for functional genomics and systems biology, helping to connect gene products with specific metabolic functions.

The table below outlines hypothetical research scenarios where this compound could be pivotal in discovering new biological processes.

Research AreaExperimental ApproachPotential Discovery
Metagenomics High-throughput screening of environmental DNA libraries expressed in a host organism (e.g., E. coli).Identification of novel lipid amide hydrolases from unculturable microorganisms with unique catalytic properties.
Functional Genomics Screening a library of uncharacterized hydrolase enzymes from a model organism (e.g., yeast, human).Assignment of a specific enzymatic function (lipid amidase activity) to a previously "orphaned" protein.
Cell Biology Introducing the substrate into cultured cells and using fluorescence microscopy to observe the spatial and temporal patterns of its hydrolysis.Discovery of subcellular compartments or organelles with previously unknown lipid amide processing capabilities.
Drug Discovery Using the substrate in a high-throughput screen to find inhibitors of a newly identified hydrolase.Identification of lead compounds that modulate a novel biological pathway, opening new therapeutic avenues.

Q & A

Q. What steps can mitigate discrepancies in enzyme kinetic parameters derived from this compound assays across different studies?

  • Answer:
  • Unified Units: Express activity as nmol/min/mg protein (using Bradford assay for standardization) .
  • Substrate Saturation: Confirm substrate concentrations exceed Km values to avoid underestimating Vmax .
  • Open Data Sharing: Deposit datasets in repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.